molecular formula C12H18ClN3 B8709931 2-chloro-N-cyclohexyl-5,6-dimethylpyrimidin-4-amine

2-chloro-N-cyclohexyl-5,6-dimethylpyrimidin-4-amine

Cat. No.: B8709931
M. Wt: 239.74 g/mol
InChI Key: XWJUUXJWMRIPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclohexyl-5,6-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18ClN3 and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-5,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C12H18ClN3/c1-8-9(2)14-12(13)16-11(8)15-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,14,15,16)

InChI Key

XWJUUXJWMRIPDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1NC2CCCCC2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-dichloro-5,6-dimethylpyrimidine (9.3 g, 0.05 mol, Step C) in dimethylformamide (100 mL) was added cesium carbonate (37.6 g, 0.12 mol). Cyclohexylamine (5.7 g, 0.058 mol) was then added, keeping the temperature of the reaction mixture at 70° C. After 48 hours, the reaction mixture was concentrated, and the residue was quenched with water (200 mL). The resulting mixture was extracted with dichloromethane (3×120 mL). The combined organic layers were washed with brine, dried over magnesium sulfate, filtered, and concentrated. The solvent was removed by distillation, and the crude product was purified by column chromatography on silica gel eluting with ethyl acetate/methanol (10:1-10:2) to yield 4.9 g (38.9%) of the titled compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.05-1.14 (m, 1H), 1.28-1.33 (m, 4H), 1.61 (d, J=12.36 Hz, 1H), 1.72 (s, 2H), 1.80 (s, 2H), 1.93 (s, 3H), 2.19 (s, 3H), 3.85 (d, J=7.52 Hz, 1H), 6.66 (d, J=7.79 Hz, 1H); MS (ESI) m/z 240.3 (M+1)+.
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Yield
38.9%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.